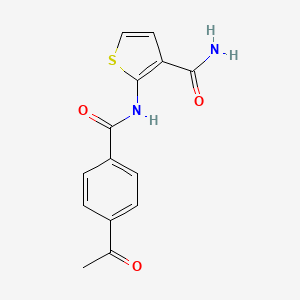

2-(4-乙酰基苯甲酰基)噻吩-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

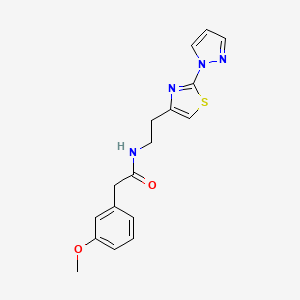

“2-(4-Acetylbenzamido)thiophene-3-carboxamide” is a derivative of thiophene, a class of heterocyclic compounds that have shown interesting applications in the field of medicinal chemistry . Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of thiophene derivatives like “2-(4-Acetylbenzamido)thiophene-3-carboxamide” often involves the use of acyl chlorides and heterocyclic amine derivatives . The chemical structures of these compounds are confirmed using different spectroscopic methods including IR, 1 H NMR, 13 C NMR, and elemental analysis .Molecular Structure Analysis

The molecular structure of “2-(4-Acetylbenzamido)thiophene-3-carboxamide” is confirmed using different spectroscopic methods including IR, 1 H NMR, 13 C NMR, and elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-(4-Acetylbenzamido)thiophene-3-carboxamide” often involve the use of acyl chlorides and heterocyclic amine derivatives .科学研究应用

合成与表征

- 2-(4-乙酰苯甲酰胺)噻吩-3-甲酰胺及其相关衍生物已合成用于各种应用,包括抗癌和抗菌活性。合成的噻吩可通过与不同试剂的反应(包括氯乙酰胺试剂、硫代半氨基甲胂等)作为各种杂化物和衍生物的前体。分子结构由红外、1H 和 13C 核磁共振以及质谱等方法确定。一些衍生物对细胞系表现出良好的抑制活性,特别是那些在结构中含有噻唑烷酮环或硫代半氨基甲胂部分的衍生物 (Atta & Abdel‐Latif, 2021)。

抗菌和对接研究

- 噻吩衍生物已被合成并评估其抗菌活性,一些衍生物对细菌和真菌表现出有效的抑制作用。还进行了分子对接研究,以探索这些化合物与各种生物靶标的潜在相互作用,表明它们在药物开发中的可能用途 (Talupur, Satheesh, & Chandrasekhar, 2021)。

生物活性与分子相互作用

- 已合成并评估了各种噻吩-2-甲酰胺衍生物的生物活性,例如乙酰胆碱酯酶抑制,显示出在治疗应用中的潜力。例如,一些化合物与参考药物相比对酶表现出有效的抑制作用。进行分子对接研究以了解这些化合物与酶活性位点的相互作用,表明它们的专一性和潜在有效性 (Kausar et al., 2021)。

抗分枝杆菌特性

- 某些噻吩-2-甲酰胺衍生物已被合成并针对结核分枝杆菌进行了评估,显示出显着的活性。这些研究表明了这些化合物在结核病治疗中的潜力,一些化合物表现出的效力优于现有药物 (Nallangi et al., 2014)。

合成和晶体学

- 详细介绍了各种噻吩-2-甲酰胺衍生物的合成和晶体结构,深入了解了它们的分子几何形状,这对于理解它们的反应性和与生物靶标的相互作用至关重要。这些研究是开发新药和新材料的基础 (Vasu et al., 2004)。

作用机制

Target of Action

The primary target of 2-(4-Acetylbenzamido)thiophene-3-carboxamide is mitochondrial complex I . This complex is a part of the electron transport chain in mitochondria, which plays a crucial role in cellular respiration and energy production.

Mode of Action

2-(4-Acetylbenzamido)thiophene-3-carboxamide interacts with its target by inhibiting the activity of mitochondrial complex I . This inhibition disrupts the normal flow of electrons within the electron transport chain, leading to a decrease in the production of ATP, the primary energy currency of the cell .

未来方向

Thiophene and its derivatives, including “2-(4-Acetylbenzamido)thiophene-3-carboxamide”, have attracted great interest in industry as well as academia due to their wide range of therapeutic properties . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .

属性

IUPAC Name |

2-[(4-acetylbenzoyl)amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S/c1-8(17)9-2-4-10(5-3-9)13(19)16-14-11(12(15)18)6-7-20-14/h2-7H,1H3,(H2,15,18)(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKIQBNOVQXCNBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(4-chlorophenyl)methyl][(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B2803883.png)

![[1-(4-Chlorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2803887.png)

![N-(3-chlorophenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2803891.png)

![1,2,3,4-tetrahydro-11H-dipyrido[1,2-a:4',3'-d]pyrimidin-11-one](/img/structure/B2803897.png)

![N-isopropyl-4-[(5-{[(4-isopropylphenyl)sulfonyl]amino}pyridin-2-yl)oxy]benzamide](/img/structure/B2803901.png)

![(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(benzo[d]thiazol-6-yl)methanone](/img/structure/B2803902.png)